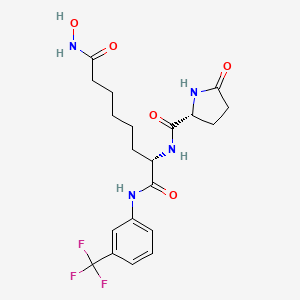![molecular formula C26H32N2O4 B10835597 3-Morpholin-4-yl-1-[4-[4-(3-morpholin-4-ylpropanoyl)phenyl]phenyl]propan-1-one](/img/structure/B10835597.png)
3-Morpholin-4-yl-1-[4-[4-(3-morpholin-4-ylpropanoyl)phenyl]phenyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID29757691-Compound-8b is a small molecular drug known for its potential therapeutic applications. It is characterized by a molecular weight of 436.5 and a topological polar surface area of 2.1. This compound has been studied for its interactions with various biological targets, particularly in the context of inhibiting acetylcholinesterase, an enzyme crucial for neurotransmitter regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID29757691-Compound-8b involves multiple steps, typically starting with the preparation of the core structure through a series of organic reactions. Common synthetic routes include:
Formation of the Core Structure: This often involves cyclization reactions under controlled conditions.
Functional Group Modifications: Introduction of specific functional groups through substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of PMID29757691-Compound-8b follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. Key steps include:
Bulk Synthesis: Large-scale reactors are used to carry out the initial synthesis.
Isolation and Purification: Techniques such as distillation, crystallization, and chromatography are employed to isolate and purify the compound.
Quality Control: Rigorous testing ensures the compound meets industry standards for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
PMID29757691-Compound-8b undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions involving reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas or nitric acid under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
PMID29757691-Compound-8b has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its role in enzyme inhibition, particularly acetylcholinesterase.
Medicine: Potential therapeutic agent for conditions related to neurotransmitter imbalance.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action for PMID29757691-Compound-8b involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting this enzyme, the compound increases acetylcholine levels, which can enhance neurotransmission and potentially alleviate symptoms of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Tacrine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A widely used drug for managing Alzheimer’s symptoms.
Rivastigmine: Known for its dual inhibition of acetylcholinesterase and butyrylcholinesterase.
Uniqueness
PMID29757691-Compound-8b stands out due to its specific molecular structure, which offers a unique binding affinity and selectivity for acetylcholinesterase. This makes it a promising candidate for further research and potential therapeutic applications.
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C26H32N2O4 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-morpholin-4-yl-1-[4-[4-(3-morpholin-4-ylpropanoyl)phenyl]phenyl]propan-1-one |
InChI |
InChI=1S/C26H32N2O4/c29-25(9-11-27-13-17-31-18-14-27)23-5-1-21(2-6-23)22-3-7-24(8-4-22)26(30)10-12-28-15-19-32-20-16-28/h1-8H,9-20H2 |
InChI Key |
UKUXOYHUMOANRU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[4-[[6-(cyclohexylamino)-7-methylpurin-2-yl]amino]phenoxy]-N-hydroxyheptanamide](/img/structure/B10835524.png)
![2-(2-fluorophenyl)-N-hydroxy-2-[4-(2-methylpyrimidin-5-yl)phenyl]acetamide](/img/structure/B10835527.png)
![methyl (E)-3-[3-[[(1R,4S)-bicyclo[2.2.1]heptane-2-carbonyl]-[deuterio-[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]-5-fluorophenyl]prop-2-enoate](/img/structure/B10835536.png)
![N'-hydroxy-N-[3-(2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)phenyl]octanediamide](/img/structure/B10835542.png)
![N-(2-aminophenyl)-4-[[1-(1H-indol-6-ylmethyl)azetidin-3-ylidene]methyl]benzamide](/img/structure/B10835550.png)

![[3-(2-acetamidoethyl)-1-(1H-indol-5-yl)-7-(1,2,3,4-tetrahydroacridin-9-ylamino)heptyl] carbamate](/img/structure/B10835559.png)
![(1S,2S,3S)-2-[4-[5-(difluoromethoxy)pyrimidin-2-yl]phenyl]-1-fluoro-N-hydroxy-3-phenylcyclopropane-1-carboxamide](/img/structure/B10835576.png)

![3-Piperidin-1-yl-1-[4-[4-(3-piperidin-1-ylpropanoyl)phenyl]phenyl]propan-1-one](/img/structure/B10835593.png)
![3-(Dimethylamino)-1-[4-[4-[3-(dimethylamino)propanoyl]phenyl]phenyl]propan-1-one](/img/structure/B10835607.png)
![6-ethyl-10,13-dimethyl-17-[4-(2H-tetrazol-5-yl)butan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B10835614.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[4-[2-(1-methylpyrazol-4-yl)ethylamino]piperidin-1-yl]benzonitrile](/img/structure/B10835618.png)
![(2S,2'S)-1,1'-(((((2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(oxy))bis(3-bromo-4,1-phenylene))bis(methylene))bis(piperidine-2-carboxylic acid)](/img/structure/B10835621.png)
